

Spectroscopic and Mechanistic Insights into Moracin T: A Technical Guide

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Compound of Interest

Compound Name: Moracin T

Cat. No.: B3026833

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This technical guide provides a consolidated overview of the available spectroscopic data for **Moracin T**, a natural benzofuran derivative isolated from *Morus mesozygia*. Due to its documented antibacterial and potential anti-inflammatory and anti-tumorigenic properties, **Moracin T** is a compound of interest for further investigation in drug discovery and development. This document summarizes its mass spectrometry data, outlines general experimental protocols for its characterization, and visualizes its analytical workflow and a potential mechanism of action.

Introduction to Moracin T

Moracin T is a phenolic compound belonging to the 2-arylbenzofuran class of natural products. First identified in the stem bark of the African mulberry tree, *Morus mesozygia*, it is part of a larger family of moracin compounds known for their diverse biological activities. The structural details of **Moracin T** are as follows:

- Systematic Name: 5-[6-hydroxy-5-methoxy-4-(3-methylbut-2-enyl)-1-benzofuran-2-yl]benzene-1,3-diol
- Molecular Formula: C₂₀H₂₀O₅
- Molecular Weight: 340.4 g/mol

- CAS Number: 1146113-27-0

Spectroscopic Data

The structural elucidation of **Moracin T** relies on standard spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Data

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique for determining the molecular formula and fragmentation pattern of **Moracin T**. Analysis is typically performed in negative ion mode $[M-H]^-$. The fragmentation data provides crucial information for its identification in complex mixtures like plant extracts.

Ion	Observed m/z	Description
$[M-H]^-$	339.1238	Deprotonated molecular ion
$[M-H-CH_3]^-$	324.1003	Loss of a methyl group
$[M-H-OCH_3]^-$	309	Loss of a methoxyl group from the precursor ion
Fragment Ion 1	161	Further fragmentation of the m/z 309 ion
Fragment Ion 2	137	Further fragmentation of the m/z 309 ion

Nuclear Magnetic Resonance (NMR) Data

As of the latest literature review, detailed and explicitly assigned 1H and ^{13}C NMR data for **Moracin T** are not readily available in public scientific databases and publications. While the isolation of **Moracin T** was reported by Kuete et al. in the Journal of Ethnopharmacology in 2009, the complete spectral data was not included in the accessible parts of the publication. For definitive structural confirmation and analysis, researchers would need to acquire these spectra experimentally.

Experimental Protocols

The following sections describe generalized methodologies for the isolation and spectroscopic analysis of **Moracin T**, based on standard practices for natural product chemistry.

Isolation and Purification

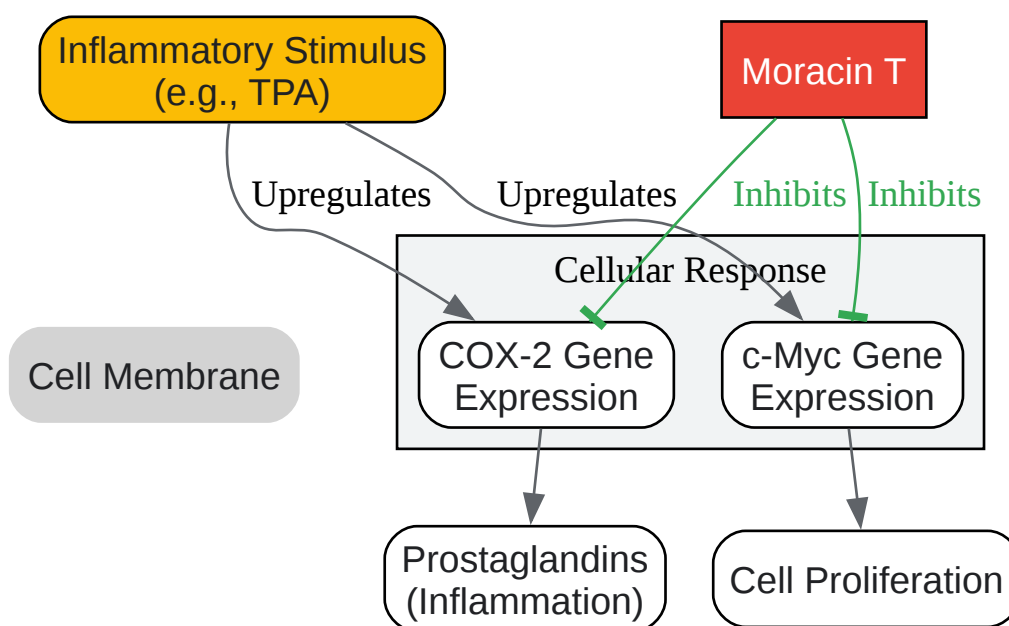
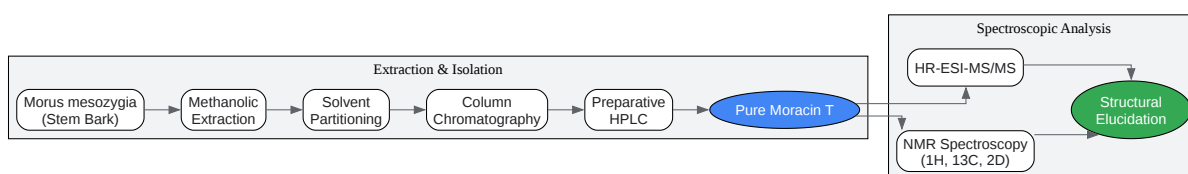
- **Extraction:** The dried and powdered stem bark of *Morus mesozygia* is typically extracted with methanol (MeOH) at room temperature. The resulting crude extract is concentrated under reduced pressure.
- **Solvent Partitioning:** The crude methanolic extract is subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity. **Moracin T** is expected to be present in the ethyl acetate fraction.
- **Chromatography:** The bioactive fraction (EtOAc) is further purified using a combination of chromatographic techniques, including:
 - **Silica Gel Column Chromatography:** Elution with a gradient of n-hexane and ethyl acetate.
 - **Sephadex LH-20 Column Chromatography:** Elution with methanol to remove smaller impurities.
 - **Preparative High-Performance Liquid Chromatography (HPLC):** Final purification using a C18 column with a suitable mobile phase, such as a water/acetonitrile gradient.

Spectroscopic Analysis

- **Nuclear Magnetic Resonance (NMR):** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra should be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Deuterated solvents such as methanol- d_4 (CD_3OD) or dimethyl sulfoxide- d_6 (DMSO-d_6) are commonly used.
- **Mass Spectrometry (MS):** High-resolution mass spectra are typically acquired using an ESI source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The analysis is performed in both positive and negative ion modes to obtain comprehensive data. For MS/MS fragmentation studies, a quadrupole or ion trap analyzer is used.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for **Moracin T** analysis and a proposed signaling pathway for its anti-inflammatory activity.



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